molecular formula C21H21ClN4O3S2 B11258435 N-{2-[2-(4-chlorophenyl)-6-methyl-[1,2,4]triazolo[3,2-b][1,3]thiazol-5-yl]ethyl}-4-ethoxybenzene-1-sulfonamide

N-{2-[2-(4-chlorophenyl)-6-methyl-[1,2,4]triazolo[3,2-b][1,3]thiazol-5-yl]ethyl}-4-ethoxybenzene-1-sulfonamide

Cat. No.: B11258435
M. Wt: 477.0 g/mol
InChI Key: UWXGUXXBPVKPAN-UHFFFAOYSA-N
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Description

This compound is a sulfonamide derivative featuring a fused [1,2,4]triazolo[3,2-b][1,3]thiazole core substituted with a 4-chlorophenyl group and a methyl group at positions 2 and 6, respectively. The ethyl linker connects this heterocyclic system to a 4-ethoxybenzenesulfonamide moiety. Key structural features include:

  • 4-Chlorophenyl group: Introduces electron-withdrawing effects, influencing reactivity and binding.
  • 4-ethoxybenzenesulfonamide: Likely contributes to solubility and biological targeting via sulfonamide pharmacophores.

Properties

Molecular Formula

C21H21ClN4O3S2

Molecular Weight

477.0 g/mol

IUPAC Name

N-[2-[2-(4-chlorophenyl)-6-methyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl]ethyl]-4-ethoxybenzenesulfonamide

InChI

InChI=1S/C21H21ClN4O3S2/c1-3-29-17-8-10-18(11-9-17)31(27,28)23-13-12-19-14(2)26-21(30-19)24-20(25-26)15-4-6-16(22)7-5-15/h4-11,23H,3,12-13H2,1-2H3

InChI Key

UWXGUXXBPVKPAN-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)S(=O)(=O)NCCC2=C(N3C(=NC(=N3)C4=CC=C(C=C4)Cl)S2)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[2-(4-chlorophenyl)-6-methyl-[1,2,4]triazolo[3,2-b][1,3]thiazol-5-yl]ethyl}-4-ethoxybenzene-1-sulfonamide typically involves multiple steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and appropriate precursors under controlled conditions.

    Formation of the Thiazole Ring: The thiazole ring is often formed via a condensation reaction between a thiourea derivative and a halogenated ketone.

    Coupling Reactions: The triazole and thiazole rings are then coupled with the 4-chlorophenyl and ethoxybenzene moieties through nucleophilic substitution reactions.

    Sulfonamide Formation:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiazole ring.

    Reduction: Reduction reactions may target the nitro groups if present in any derivatives.

    Substitution: The aromatic rings in the compound can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Conditions for substitution reactions typically involve the use of catalysts like palladium on carbon and bases such as sodium hydroxide.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

Antimicrobial Activity

Research indicates that compounds similar to N-{2-[2-(4-chlorophenyl)-6-methyl-[1,2,4]triazolo[3,2-b][1,3]thiazol-5-yl]ethyl}-4-ethoxybenzene-1-sulfonamide exhibit promising antimicrobial properties. For instance, derivatives of triazole and thiazole have been synthesized and tested for their ability to inhibit the growth of various bacterial strains and fungi.

  • Study Example : A study evaluated the antimicrobial efficacy of synthesized thiazole derivatives against both Gram-positive and Gram-negative bacteria. The results demonstrated that certain derivatives displayed significant antibacterial activity, suggesting that modifications to the triazole-thiazole structure could enhance potency against resistant strains .

Anticancer Properties

The compound has also been investigated for its anticancer potential. The sulfonamide moiety is known for its ability to interfere with tumor growth by inhibiting specific enzymes involved in cancer cell proliferation.

  • Case Studies :
    • In vitro studies have shown that compounds with similar structures can induce cytotoxic effects on various cancer cell lines. For example, a derivative was tested against estrogen receptor-positive breast adenocarcinoma (MCF7) cells using the Sulforhodamine B assay, revealing a dose-dependent response .
    • Molecular docking studies have been utilized to understand the binding interactions between these compounds and target proteins involved in cancer pathways, providing insights into their mechanism of action .

Drug Design and Development

The unique structural features of this compound make it an attractive candidate for further drug development.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial in medicinal chemistry. Modifications to the sulfonamide and triazole components can lead to enhanced biological activity:

Structural ModificationEffect on Activity
Substitution on the benzene ringIncreased lipophilicity and improved cellular uptake
Alteration of the ethoxy groupEnhanced solubility and bioavailability
Variations in thiazole substitutionsTarget specificity towards different enzymes

These modifications can be systematically explored through combinatorial chemistry techniques.

Molecular Modeling Studies

Molecular modeling plays a vital role in predicting the behavior of compounds in biological systems. Techniques such as molecular docking allow researchers to visualize how this compound interacts with target proteins:

  • Docking Studies : These studies reveal potential binding sites and affinities for various biological targets, aiding in the optimization of lead compounds for therapeutic use .

Mechanism of Action

The mechanism of action of N-{2-[2-(4-chlorophenyl)-6-methyl-[1,2,4]triazolo[3,2-b][1,3]thiazol-5-yl]ethyl}-4-ethoxybenzene-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group is known to inhibit enzymes by mimicking the structure of natural substrates, while the triazole and thiazole rings may interact with various receptors and proteins, modulating their activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is compared below with analogs in terms of structural motifs, synthetic pathways, and spectral properties.

Structural Analogues

Compound ID/Name Core Structure Key Substituents Notable Features
Target Compound [1,2,4]Triazolo[3,2-b][1,3]thiazole 4-Chlorophenyl, methyl, 4-ethoxybenzenesulfonamide Ethyl linker; fused triazole-thiazole system; ethoxy group enhances hydrophilicity.
5-(4-(4-X-phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-2H-1,2,4-triazole-3(4H)-thiones [7–9] 1,2,4-Triazole 4-X-phenylsulfonyl (X = H, Cl, Br), 2,4-difluorophenyl Exist in thione tautomeric form; absence of C=O group confirmed via IR .
N-[5-methylisoxazol-3-yl]-N-[(2-(phenylamino)-4H-1,3,4-thiadiazin-6-yl)-4-[(2-(phenylamino)-4H-1,3,4-thiadiazin-6-yl]amino]benzenesulfonamide Isoxazole-thiadiazine-sulfonamide hybrid Sulfonamide, phenylamino groups Multiple hydrogen-bonding sites; synthesized via hydrazine-isocyanate coupling .
2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3,4-difluorophenyl)acetamide 1,2,4-Triazole-thioacetamide 4-Chlorophenyl, 3,4-difluorophenyl acetamide Thioacetamide group increases lipophilicity; fluorophenyl enhances metabolic stability .

Spectral and Physicochemical Properties

Property Target Compound (Predicted) Triazole-thiones [7–9] Thiadiazin-sulfonamide
IR νC=S (cm⁻¹) ~1247–1255 (if thione tautomer) 1247–1255 (thione form confirmed) Not reported
NMR δ (ppm) Aromatic protons: ~7.2–8.5 (predicted) 2,4-difluorophenyl: δ 6.8–7.5 Sulfonamide NH: δ 10.2–10.8
logP ~3.5–4.0 (estimated) ~2.8–3.2 (depends on X) ~2.5 (due to polar thiadiazine)

Biological Activity

N-{2-[2-(4-chlorophenyl)-6-methyl-[1,2,4]triazolo[3,2-b][1,3]thiazol-5-yl]ethyl}-4-ethoxybenzene-1-sulfonamide, often referred to by its compound ID G856-8268, is a complex organic molecule that has garnered attention for its potential pharmacological properties. This compound features a triazole-thiazole structure known for diverse biological activities. The following sections delve into its biological activity, including antimicrobial, anticancer, and anti-inflammatory properties.

Antimicrobial Activity

The triazole moiety in this compound is associated with significant antimicrobial properties. Research indicates that compounds containing the 1,2,4-triazole scaffold exhibit potent activity against various bacterial strains. For instance:

  • In vitro studies have shown that related triazoles demonstrate high efficacy against both Gram-positive and Gram-negative bacteria. Compounds similar to G856-8268 have been reported to be up to 16 times more effective than traditional antibiotics like ampicillin against resistant strains .
Bacterial Strain Activity (MIC)
Staphylococcus aureus0.25 µg/mL
Escherichia coli0.5 µg/mL
Bacillus subtilis0.1 µg/mL

Anticancer Activity

The compound's thiazole component contributes to its anticancer potential. Studies have demonstrated that thiazole derivatives can inhibit cancer cell proliferation effectively:

  • Cell Line Studies : In assays using A549 (lung cancer) and MCF-7 (breast cancer) cell lines, compounds with similar structures exhibited IC50 values ranging from 1.61 to 1.98 µg/mL . These values suggest a promising therapeutic index.
Cell Line IC50 (µg/mL)
A5491.61
MCF-71.98

Anti-inflammatory Properties

The sulfonamide group in G856-8268 may also provide anti-inflammatory effects. Compounds containing sulfonamide functionalities are well-documented for their ability to modulate inflammatory pathways:

  • Mechanism of Action : It is hypothesized that the compound inhibits the production of pro-inflammatory cytokines and mediators through interference with specific signaling pathways .

Structure-Activity Relationship (SAR)

The structure-activity relationship (SAR) analysis reveals critical insights into how modifications to the compound affect its biological activity:

  • The presence of the 4-chlorophenyl group enhances antimicrobial activity.
  • The methyl group at position 6 on the triazole ring appears essential for anticancer efficacy.

This information provides a roadmap for future modifications aimed at optimizing the compound's therapeutic potential.

Case Studies and Experimental Findings

Recent studies focusing on similar compounds have yielded promising results:

  • Study on Triazoles : A review highlighted various triazoles' pharmacological profiles, emphasizing their broad-spectrum antimicrobial and anticancer activities .
  • Synthesis and Testing : A recent synthesis of novel derivatives showed enhanced antiproliferative effects against multiple cancer cell lines, supporting the utility of structural modifications in drug development .

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